molecular formula C13H19N3O4 B15243384 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid

Cat. No.: B15243384
M. Wt: 281.31 g/mol
InChI Key: KTHHDPWIRCNFIB-UHFFFAOYSA-N
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Description

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under mild conditions, revealing the active form of the compound that can interact with its target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. The presence of the Boc group also provides versatility in synthetic applications, as it can be easily removed to reveal the active form of the compound.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-7-yl]acetic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-9-4-5-14-16(9)10(8-15)6-11(17)18/h4-5,10H,6-8H2,1-3H3,(H,17,18)

InChI Key

KTHHDPWIRCNFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)CC(=O)O

Origin of Product

United States

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